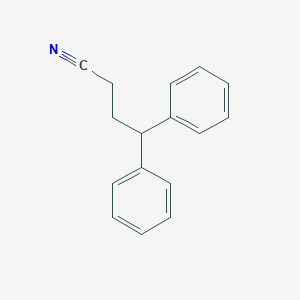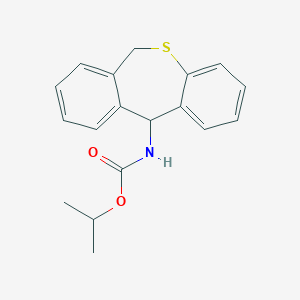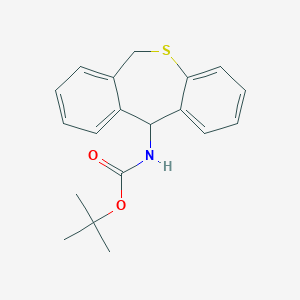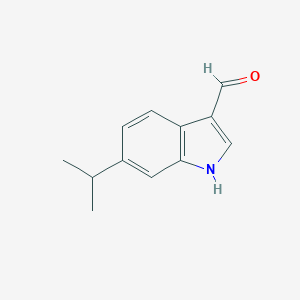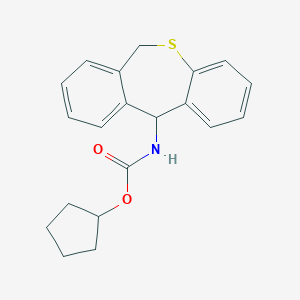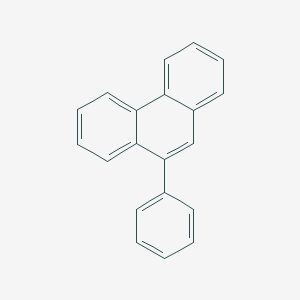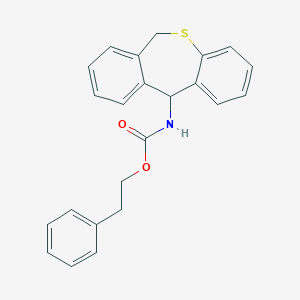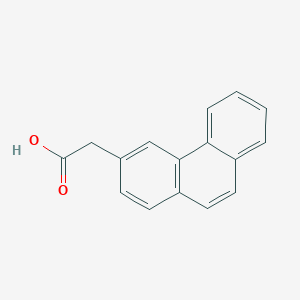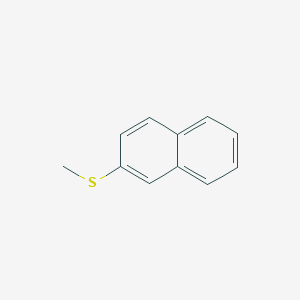
2-Methylmercaptonaphthalene
描述
2-Methylmercaptonaphthalene is a chemical compound with the formula C11H10S and a molecular weight of 174.262 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of 2-Methylmercaptonaphthalene consists of 11 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylmercaptonaphthalene include its molecular weight of 174.262 . More detailed properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemical databases or literature.
科学研究应用
-
2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application: These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Method: The polymers are designed and synthesized for use in biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results: They have been successfully applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
- Application: Molecular spectroscopy has a wide range of applications in various fields, including investigations in organic and inorganic materials, foodstuffs, biosamples, and biomedicine .
- Method: This involves the use of spectroscopic techniques to investigate the properties of different materials .
- Results: The results obtained from these investigations contribute to the development of novel characterization and quantitation methods .
-
2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application: These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Method: The polymers are designed and synthesized for use in biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results: They have been successfully applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
2D MXenes in Energy Conversion and Storage Systems
- Application: MXenes have exciting potential in energy storage and conversion .
- Method: Energy storage applications include electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors .
- Results: The results obtained from these investigations contribute to the development of novel energy storage and conversion methods .
-
2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application: These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Method: The polymers are designed and synthesized for use in biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results: They have been successfully applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
2D MXenes in Energy Conversion and Storage Systems
- Application: MXenes have exciting potential in energy storage and conversion .
- Method: Energy storage applications include electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors .
- Results: The results obtained from these investigations contribute to the development of novel energy storage and conversion methods .
属性
IUPAC Name |
2-methylsulfanylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKUUDUKJMIOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225341 | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)naphthalene | |
CAS RN |
7433-79-6 | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
![(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-tert-butylcarbamate](/img/structure/B188648.png)
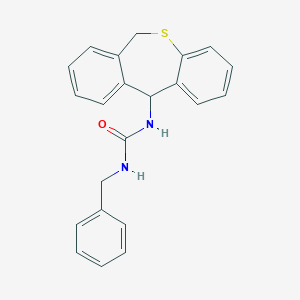
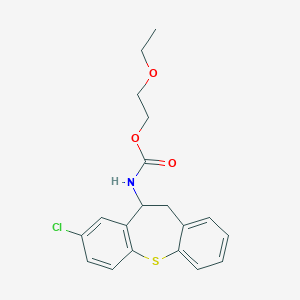
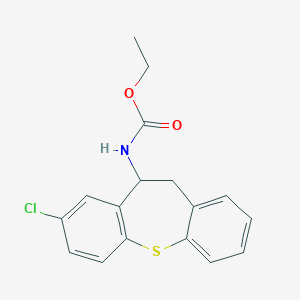
![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)
